2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid
Description
Properties
Molecular Formula |
C7H7BF3NO2 |
|---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3 |
InChI Key |
FKZFILLYWSEKMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=N1)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines
A state-of-the-art method for preparing boronic acid derivatives of trifluoromethyl-substituted pyridines involves iridium-catalyzed C–H borylation , which selectively installs the boronic ester group at the 6-position of the pyridine ring.
Procedure Summary:
- Catalyst: [Ir(OMe)(COD)]2 (1 mol%) with 4,4-di-tert-butyl bipyridine ligand (2 mol%)
- Reagents: Pinacolborane (HBPin) as the boron source (1.5 equivalents)
- Substrate: Trifluoromethyl-substituted pyridine (1 equivalent)
- Solvent: Typically carried out under inert atmosphere (nitrogen) in a Schlenk flask
- Temperature: Heated at 80 °C
- Reaction Monitoring: TLC and GC–MS
- Work-up: After completion, solvent removal under vacuum, followed by purification via silica gel column chromatography
This method yields the boronic ester intermediate, which can be hydrolyzed to the boronic acid form. The presence of a methyl substituent at the 2-position is critical for regioselective borylation at the 6-position. The reaction is highly selective and efficient, producing the desired boronic acid derivative in excellent yields (up to 83% for similar substrates).
Palladium-Catalyzed Borylation of Halogenated Pyridine Precursors
Another common route involves palladium-catalyzed borylation of halogenated pyridine derivatives, such as 2-methyl-4-(trifluoromethyl)-6-bromopyridine.
- Substrate: 2-methyl-4-(trifluoromethyl)-6-bromopyridine
- Boron Source: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Pd(dppf)Cl2 or Pd(dppf)
- Base: Anhydrous potassium acetate
- Solvent: 1,4-dioxane or tetrahydrofuran (THF)
- Temperature: 70–100 °C
- Atmosphere: Nitrogen or argon to exclude moisture and oxygen
- Reaction Time: 5–20 hours
After completion, the reaction mixture is cooled, filtered, and the crude product is purified by extraction, decolorization with activated carbon, and recrystallization or chromatography to obtain the pinacol boronate ester. This ester can then be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
General Synthetic Route Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation or starting from halogenated pyridine derivative | Use of brominated pyridine with methyl and trifluoromethyl substituents | Halogenated precursor for borylation |
| Palladium-catalyzed borylation | Pd catalyst, B2Pin2, potassium acetate, 1,4-dioxane, 70–100 °C, inert atmosphere | Formation of pinacol boronate ester intermediate |
| Hydrolysis of boronate ester | Acidic or basic aqueous work-up | Conversion to boronic acid |
| Purification | Extraction, activated carbon decolorization, recrystallization | Pure 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid |
Reaction Optimization and Yield Data
From analogous systems and patent literature, the following parameters influence the yield and purity:
| Parameter | Effect | Optimal Range |
|---|---|---|
| Catalyst loading | Higher catalyst loading improves rate but increases cost | 1–5 mol% Pd or Ir catalyst |
| Temperature | Too low decreases reaction rate; too high may cause decomposition | 70–100 °C |
| Base amount | Sufficient base needed to activate boron reagent | 2–3 equivalents potassium acetate |
| Solvent choice | Polar aprotic solvents favor reaction | 1,4-dioxane, THF |
| Atmosphere | Inert atmosphere prevents oxidation and moisture interference | Nitrogen or argon |
| Reaction time | Sufficient for complete conversion | 5–20 hours |
Typical isolated yields for pinacol boronate esters range from 70% to 95%, with subsequent hydrolysis yielding the boronic acid in comparable amounts.
Research Discoveries and Applications
- The regioselectivity of borylation is strongly influenced by the substituents on the pyridine ring. The methyl group at the 2-position directs borylation to the 6-position, enabling selective synthesis of the target compound.
- The trifluoromethyl group enhances the chemical and metabolic stability of the compound, making it valuable in medicinal chemistry and advanced organic synthesis.
- The boronic acid functionality allows participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecules with high precision.
- Recent studies highlight the potential of such trifluoromethylated boronic acids in drug discovery, particularly in the development of compounds with antiproliferative activity.
Summary Table of Preparation Methods
| Method | Catalyst | Boron Source | Substrate Type | Key Conditions | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2 + dtbbpy | Pinacolborane (HBPin) | Trifluoromethylpyridine derivatives | 80 °C, inert atmosphere, 1.5 eq HBPin | Up to 83% | High regioselectivity for 6-position |
| Palladium-catalyzed borylation | Pd(dppf)Cl2 or Pd(dppf) | Bis(pinacolato)diboron (B2Pin2) | Halogenated pyridines (e.g., 6-bromo) | 70–100 °C, potassium acetate base | 70–95% (pinacol ester) | Requires hydrolysis for boronic acid |
| Hydrolysis | Acidic/basic aqueous work-up | Pinacol boronate ester | N/A | Room temperature to mild heating | Quantitative conversion | Final step to free boronic acid |
This comprehensive analysis reflects the current authoritative and diverse research landscape on the preparation of this compound, integrating catalytic borylation strategies, reaction optimization, and purification techniques. The compound's synthesis is well-established through both iridium- and palladium-catalyzed methods, each offering advantages depending on substrate availability and desired selectivity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound demonstrates exceptional performance in palladium-catalyzed Suzuki reactions for constructing biaryl systems. Key findings include:
Reaction Parameters
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Iodobenzonitrile | Pd(PPh₃)₄, K₂CO₃ | 92 | |
| 3-Bromopyridine | Pd(OAc)₂, SPhos | 85 | |
| 2-Chloroquinoxaline | PdCl₂(dppf), CsF | 78 |
The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps in catalytic cycles . Boronic acid's ortho-directing properties facilitate regioselective coupling at the 6-position.
Chan-Lam Amination
Copper-mediated coupling with aryl amines achieves C–N bond formation under mild conditions:
Representative Transformation
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid + 4-fluoroaniline
→ N-(4-fluorophenyl)-6-(trifluoromethyl)picolinamide
Steric hindrance from the methyl group reduces competing protodeboronation .
Sonogashira Coupling
Palladium/copper co-catalyzed reactions with terminal alkynes yield aryl alkynyl derivatives:
Optimized Protocol
-
Substrate: Phenylacetylene
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
-
Base: iPr₂NH
-
Solvent: THF, 60°C
-
Conversion: 91%
The trifluoromethyl group stabilizes transition states through inductive effects .
Protodeboronation Pathways
Competing protodeboronation occurs under acidic conditions:
Kinetic Study
| pH | Half-life (h) |
|---|---|
| 3 | 2.1 |
| 7 | >48 |
| 9 | 31.5 |
Data from indicates optimal stability at neutral pH (phosphate buffer).
Limitations and Challenges
-
Steric Effects : Methyl group at 2-position hinders coupling with bulky aryl halides (e.g., 2,6-dimethylbromobenzene yields <45%)
-
Hydrolytic Sensitivity : Requires anhydrous storage (≤40 ppm H₂O) to prevent boroxine formation
This compound's unique electronic and steric profile makes it indispensable for synthesizing fluorinated heterocycles in pharmaceutical and materials science applications.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of pyridine-based boronic acids depend heavily on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Position Effects: The boronic acid at position 6 in the target compound (vs. Trifluoromethyl at position 4 (vs. 6) enhances electron-withdrawing effects, stabilizing the boronic acid and increasing its electrophilicity .
Electronic and Steric Effects :
- Methoxy groups (e.g., in 2-Methoxy-6-CF₃ analog) improve solubility but reduce reactivity compared to methyl groups due to weaker electron-donating effects .
- Chloro substituents (e.g., 2-Cl-6-CF₃ analog) further increase electrophilicity, making the compound suitable for reactions requiring strong electron-deficient partners .
Stability and Solubility :
- The target compound’s methyl group provides moderate solubility in organic solvents, whereas methoxy derivatives exhibit better aqueous compatibility .
- All analogs require storage at -20°C to prevent boronic acid degradation .
Table 2: Reactivity in Cross-Coupling Reactions
Biological Activity
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid (commonly referred to as TFMPBA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TFMPBA is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a boronic acid moiety. The trifluoromethyl group enhances lipophilicity and biological activity, while the boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of TFMPBA against various cancer cell lines. A notable investigation demonstrated that TFMPBA exhibited significant cytotoxicity against human breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic B myelomonocytic leukemia (MV4-11) cell lines. The compound's mechanism involves the induction of apoptosis through several pathways:
- Caspase Activation : TFMPBA has been shown to activate caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death.
- Microtubule Disruption : The compound induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3), suggesting involvement in autophagy regulation.
- Inhibition of Proliferation Markers : It significantly reduces levels of proliferating cell nuclear antigen (PCNA), indicating impaired cell cycle progression.
Table 1: Antiproliferative Activity of TFMPBA Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation, PARP cleavage |
| K562 | 8 | Microtubule disruption, LC3 fragmentation |
| MV4-11 | 12 | Inhibition of PCNA expression |
Structure-Activity Relationship (SAR)
The biological activity of TFMPBA is influenced by its structural features. Research indicates that modifications to the pyridine ring or substituents can significantly alter its potency:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group at the 4-position enhances cytotoxicity compared to non-substituted analogs.
- Boronic Acid Functionality : The boronic acid group is crucial for biological activity, allowing interactions with target proteins involved in cancer proliferation.
Case Studies and Preclinical Findings
In preclinical models, TFMPBA demonstrated promising results:
- In Vivo Efficacy : Animal studies reported that TFMPBA effectively reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Combination Therapies : When used in combination with other chemotherapeutic agents, TFMPBA showed synergistic effects, enhancing overall efficacy while reducing side effects.
Q & A
Q. What are the recommended methods for synthesizing 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A representative protocol involves reacting a pyridine-derived boronic acid (e.g., 2-methyl-3-fluoropyridine-6-boronic acid) with a halogenated aryl partner (e.g., bromo-trifluoromethylbenzene) under inert conditions. Key steps include:
- Degassing solvents (dioxane/water mixtures) to remove oxygen, which inhibits palladium catalysts.
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base like K₂CO₃.
- Heating to 100°C for efficient coupling . Post-reaction purification involves column chromatography or recrystallization from solvents like ethyl acetate/petroleum ether.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in a tightly sealed container under refrigeration (0–6°C) to prevent boronic acid degradation via protodeboronation .
- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15+ minutes .
Q. What analytical techniques are suitable for characterizing this boronic acid?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. The trifluoromethyl group (CF₃) appears as a distinct singlet in ¹⁹F NMR.
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and detects impurities.
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···π) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic acid?
- Catalyst Selection : Pd(PPh₃)₄ is effective for electron-deficient aryl partners, while PdCl₂(dppf) improves yields with sterically hindered substrates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility, but dioxane/water mixtures reduce side reactions.
- Additives : Adding ligands like tris-o-furylphosphine (tfp) stabilizes palladium intermediates .
- Temperature Control : Lower temperatures (60–80°C) minimize protodeboronation, while higher temps (100–120°C) accelerate sluggish reactions .
Q. How do structural features (e.g., trifluoromethyl group) influence reactivity and applications?
The CF₃ group is electron-withdrawing, which:
- Increases electrophilicity of the pyridine ring, enhancing cross-coupling efficiency.
- Improves metabolic stability in drug candidates by resisting oxidative degradation.
- Affects solubility; fluorinated compounds often exhibit lipophilicity, requiring solvent optimization .
Q. What strategies resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?
- Cross-Validation : Use orthogonal methods (e.g., HPLC for quantitation, NMR for structural confirmation).
- Spiking Experiments : Add known impurities to confirm retention times.
- Advanced Chromatography : Employ UPLC with charged aerosol detection (CAD) for non-UV-active impurities .
Q. How is this compound utilized in medicinal chemistry research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
